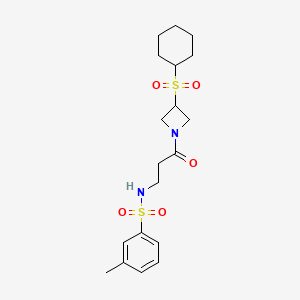

N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

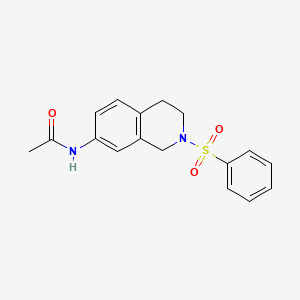

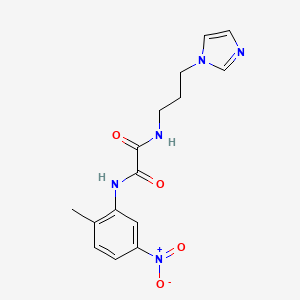

The compound “N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” appears to contain an azetidine ring, which is a four-membered cyclic amine, along with a sulfonamide group and a cyclohexyl group. Azetidines are known to be present in a variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines can generally be synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Aplicaciones Científicas De Investigación

Reactivity and Synthetic Applications

Sulfonylcarbamimidic Azides : Research demonstrates the chemical reactivity of sulfonyl chlorides with 5-aminotetrazole, leading to the formation of various derivatives, showcasing the potential for creating novel compounds with sulfonamide functionalities for further scientific studies (PeetNorton et al., 1987).

Aziridines and β-Substituted Sulfonamides : Studies on the addition reaction of N, N-Dibromobenzylsulfonamide with cyclohexene and styrene, and the subsequent conversion to aziridines and β-substituted sulfonamides, highlight the synthetic versatility of sulfonamide derivatives (Terauchi et al., 1975).

4-Arylthio-2-azetidinones Reactivities : The reactivities of 3-methyl-4-arylthio-2-azetidinones and their derivatives reveal potential applications in the synthesis of novel organic compounds, including acrylonitrile derivatives and sulfoxide or sulfone derivatives (Hirai et al., 1973).

Antimicrobial and Anticancer Applications

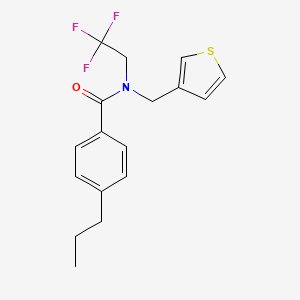

Thiol-Activated Sources of Sulfur Dioxide : The design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents indicate the potential therapeutic applications of sulfonamide derivatives against Mycobacterium tuberculosis (Malwal et al., 2012).

Anticancer Effects of Dibenzenesulfonamides : New dibenzenesulfonamides have shown to induce apoptosis and autophagy pathways in cancer cells, along with inhibitory effects on carbonic anhydrase isoenzymes, suggesting their utility as novel anticancer drug candidates (Gul et al., 2018).

Polymerization and Material Science Applications

- Activated Monomer Polymerization of an N-Sulfonylazetidine : The polymerization of N-(methanesulfonyl)azetidine to form polymers with sulfonyl groups incorporated into the polymer backbone highlights the use of sulfonamide and azetidine derivatives in developing new materials with potential applications in various fields, including biomedicine and engineering (Reisman et al., 2020).

Propiedades

IUPAC Name |

N-[3-(3-cyclohexylsulfonylazetidin-1-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-15-6-5-9-17(12-15)28(25,26)20-11-10-19(22)21-13-18(14-21)27(23,24)16-7-3-2-4-8-16/h5-6,9,12,16,18,20H,2-4,7-8,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVGPWALOMZGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)